Wilms tumor protein (337-347)
CAS No.:
Cat. No.: VC3659265
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
Introduction
Structure and Sequence Analysis
The Wilms tumor protein (337-347) peptide consists of the 11-amino acid sequence LSHLQMHSRKH. This peptide fragment is part of a longer, naturally processed 16-mer peptide (WT1 332-347: KRYFKLSHLQMHSRKH) . The peptide's structure enables it to bind to several HLA class II molecules, making it a promiscuous helper epitope with broad therapeutic applicability.
Structural analysis reveals that the peptide contains:
-
Two histidine residues (H) that can participate in interactions with MHC molecules
-
A lysine residue (K) that contributes to its immunogenicity
-
Several hydrophobic residues that facilitate binding to HLA class II molecules
This specific amino acid composition contributes to the peptide's ability to effectively interact with antigen-presenting cells and stimulate immune responses. The sequence is highly conserved across species, indicating its functional importance within the WT1 protein .
Immunological Properties
Wilms tumor protein (337-347) demonstrates remarkable immunological properties that make it particularly valuable for immunotherapy applications. Research has established that this peptide can induce WT1-specific CD4+ T cell responses restricted by multiple HLA class II molecules, including HLA-DP5 . This characteristic is significant as it allows the peptide to be recognized by a broader range of immune systems, increasing its therapeutic potential across diverse patient populations.
The CD4+ T cells stimulated by this peptide exhibit a Th1-type cytokine profile, characterized by:
-
High production of interferon-gamma (IFN-γ)
-
Low or undetectable levels of interleukin-4 (IL-4) and interleukin-10 (IL-10)
This Th1-biased response is particularly desirable for anti-tumor immunity, as it promotes cell-mediated immune responses capable of destroying cancer cells. Furthermore, the WT1(337-347)-specific CD4+ T cells demonstrate direct cytotoxic activity against WT1-expressing tumor cells, a function traditionally associated with CD8+ T cells .
Role in Cancer Immunotherapy
The Wilms tumor protein (337-347) peptide has emerged as a significant component in cancer immunotherapy strategies. Its importance stems from several key characteristics:
Target Specificity
The peptide targets WT1, which is overexpressed in numerous malignancies including acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), myelodysplastic syndrome (MDS), and various solid tumors . Importantly, normal tissues express minimal levels of WT1, providing a high degree of specificity for cancer cells .
CD4+ T Cell Activation
Unlike many cancer immunotherapy approaches that focus exclusively on CD8+ cytotoxic T lymphocytes (CTLs), the WT1(337-347) peptide activates CD4+ helper T cells, which play crucial roles in:
-
Sustaining CD8+ T cell responses
-
Enhancing antigen presentation
-
Recruiting additional immune cells to tumor sites
Direct Cytotoxic Activity
A groundbreaking discovery was that CD4+ T cells specific for WT1(337-347) can directly recognize and lyse leukemia cells in an HLA class II-restricted manner. This direct cytotoxic activity represents an additional mechanism for tumor cell elimination beyond the traditional helper functions of CD4+ T cells .
Clinical Applications and Trials
The therapeutic potential of Wilms tumor protein (337-347) has been evaluated in several clinical settings, primarily as a component of cancer vaccines.
Phase I Clinical Trials
A notable phase I clinical trial utilized a cocktail vaccine containing WT1 HLA class I peptide and a WT1 HLA class II peptide (WT1 332-347, which encompasses the 337-347 sequence) for patients with recurrent malignant gliomas . The trial enrolled 14 HLA-A*24:02-positive patients with recurrent malignant glioma and administered the vaccine using an alternating schedule of:
-
Week 1: 3 mg of WT1 HLA-A*24:02-restricted peptide plus WT1 HLA class II peptide
-
Week 2: 3 mg of WT1 HLA-A*24:02-restricted peptide alone
The trial tested three different doses of the WT1 HLA class II peptide (0.75, 1.5, and 3.0 mg) to assess safety and determine optimal dosing .
Clinical Outcomes
The clinical outcomes from the phase I trial in glioma patients showed:
These results, while preliminary, suggest potential clinical benefit in a difficult-to-treat patient population with limited therapeutic options.
Mechanisms of Action
The Wilms tumor protein (337-347) peptide operates through several distinct mechanisms to generate anti-tumor effects:
Natural Processing and Presentation
Research has confirmed that WT1(337-347) is naturally processed and presented by antigen-presenting cells. Dendritic cells can take up apoptotic WT1-expressing tumor cells and present the WT1 peptide on their surface in association with HLA class II molecules . This natural processing pathway ensures that the immune response generated through vaccination mirrors the physiological presentation of tumor antigens.
Helper Function Enhancement
Beyond direct cytotoxicity, WT1(337-347)-specific CD4+ T cells enhance anti-tumor immunity by:
-
Providing help for the priming and maintenance of WT1-specific CD8+ cytotoxic T lymphocytes
-
Guiding CD8+ T cells to tumor sites
-
Producing Th1 cytokines that create a favorable environment for anti-tumor immune responses
Comparison with Other WT1 Peptides
Several WT1-derived peptides have been identified and studied for their immunotherapeutic potential. The table below compares WT1(337-347) with other key WT1 peptides:
This comparison highlights the unique properties of WT1(337-347) as a CD4+ T cell epitope with direct cytotoxic capacity, complementing the more traditional CD8+ T cell epitopes used in cancer immunotherapy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume